Obtusilin

Overview

Description

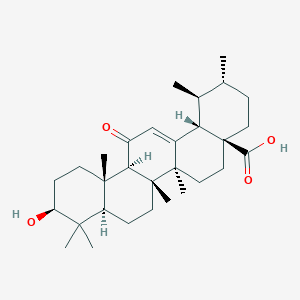

11-Keto-ursolic acid is a naturally occurring pentacyclic triterpenoid compound. It is derived from ursolic acid, which is found in various plants such as apples, thyme, and oregano. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects .

Mechanism of Action

Target of Action

The primary target of Obtusilin is Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .

Mode of Action

This compound interacts with its target, HSD11B1, by inhibiting its activity . This interaction leads to a decrease in the conversion of cortisone to cortisol, thereby potentially influencing processes regulated by this hormone . Furthermore, this compound has been shown to inhibit the viability and proliferation of cancer cells, prevent their migration and metastasis, and induce their apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the steroid hormone biosynthesis and the metabolism of xenobiotics by cytochrome P450 . By inhibiting HSD11B1, this compound can influence the balance of cortisone and cortisol, thereby affecting the steroid hormone biosynthesis pathway .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study on a similar compound, ursolic acid, showed that it is usually chemically modified to increase its bioavailability prior to administration due to its hydrophobic nature

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on HSD11B1 and its impact on cancer cells. By inhibiting HSD11B1, this compound can influence the balance of cortisone and cortisol in the body . In terms of its anti-cancer properties, this compound has been shown to inhibit the viability and proliferation of cancer cells, prevent their migration and metastasis, and induce their apoptosis .

Biochemical Analysis

Biochemical Properties

Obtusilin interacts with several enzymes and proteins. One of its primary targets is Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1), where it acts as an inhibitor . This interaction plays a crucial role in various biochemical reactions, including steroid hormone biosynthesis and the metabolism of xenobiotics by cytochrome P450 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce cell viability in A549, H460, H1299, and BEAS-2B cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to inhibit the activity of HSD11B1, which plays a key role in steroid hormone biosynthesis . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For example, it has been shown to alleviate seizure behavior and cognitive impairment induced by epilepsy over time . Information on the product’s stability, degradation, and long-term effects on cellular function is still being investigated .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have anti-inflammatory and antioxidant properties

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in steroid hormone biosynthesis and the metabolism of xenobiotics by cytochrome P450 . It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-keto-ursolic acid typically involves the oxidation of ursolic acid. One common method is the use of Jones reagent (chromic acid in acetone) to oxidize the hydroxyl group at the C-11 position to a keto group . The reaction is carried out under controlled conditions to ensure the selective oxidation of the desired position.

Industrial Production Methods: Industrial production of 11-keto-ursolic acid often involves the extraction of ursolic acid from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The extracted ursolic acid is then subjected to oxidation using industrial-scale oxidizing agents under optimized conditions to produce 11-keto-ursolic acid .

Chemical Reactions Analysis

Types of Reactions: 11-Keto-ursolic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

Substitution: The compound can undergo substitution reactions at different positions on the triterpenoid skeleton.

Common Reagents and Conditions:

Oxidation: Jones reagent, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of more oxidized triterpenoid derivatives.

Reduction: Conversion to 11-hydroxy-ursolic acid.

Substitution: Various substituted triterpenoid compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.

Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

11-Keto-ursolic acid is compared with other similar pentacyclic triterpenoids such as:

Ursolic Acid: The parent compound, known for its wide range of biological activities.

Oleanolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer properties.

Asiatic Acid: Known for its wound healing and anti-inflammatory effects.

Betulinic Acid: Exhibits anti-cancer and anti-HIV properties.

Uniqueness: 11-Keto-ursolic acid is unique due to its specific keto group at the C-11 position, which imparts distinct biological activities compared to its parent compound, ursolic acid .

Properties

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-8-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)16-20(31)24-27(5)11-10-22(32)26(3,4)21(27)9-12-29(24,28)7/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJVSLVPQYJLP-HUWCOUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)

![1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B3033491.png)

![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)

![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)

![1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B3033499.png)

![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)

![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)